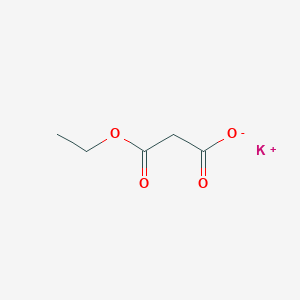
4,4'-Sulfonyldiphenol
Overview
Description
4,4’-Sulfonyldiphenol, also known as Bis(4-hydroxyphenyl) sulfone, is an organic compound with the molecular formula C12H10O4S. It is a white crystalline solid that is soluble in organic solvents but has limited solubility in water. This compound is widely used in the production of polymers and resins due to its stability and resistance to heat and chemicals .
Mechanism of Action
Target of Action
4,4’-Sulfonyldiphenol, also known as Bisphenol S (BPS), is an organic compound that has two phenol functional groups on either side of a sulfonyl group . It is commonly used in curing fast-drying epoxy resin adhesives . BPS is thought to have estrogenic effects, which can interfere with the levels and action of thyroid hormone, essential for the normal development of the nervous system .
Mode of Action
BPS’s mode of action is thought to be related to its estrogenic effect. It can interfere with the levels and action of thyroid hormone, which is essential for the normal development of the nervous system . This interference regulates the migration and differentiation of neural cells, synaptogenesis, and myelination .
Biochemical Pathways
The potential targets of BPS in prostatic toxicity were primarily enriched in cancer signaling pathways and calcium signaling pathways . These findings suggest that BPS may actively participate in the occurrence and development of prostate inflammation, prostatic hyperplasia, prostate cancer, and other aspects of prostate injury by regulating prostate cancer cell apoptosis and proliferation, activating inflammatory signaling pathways, and modulating prostate adipocytes and fibroblasts .
Pharmacokinetics
It is known that bps is used in various consumer products and can be found in the environment . Therefore, it is likely that humans are exposed to BPS through ingestion, inhalation, and dermal contact.
Result of Action
Exposure to BPS can cause severe reproductive defects, including germline apoptosis and embryonic lethality . It has also been associated with prostate injury, including inflammation, hyperplasia, and cancer . These effects are thought to be due to BPS’s interference with hormonal regulation and its impact on various biochemical pathways .
Action Environment
BPS is more stable to heat and light than Bisphenol A (BPA), another commonly used bisphenol . This stability may influence the compound’s action, efficacy, and stability in the environment. Furthermore, the widespread use of BPS in various consumer products and its presence in the environment means that humans are likely to be exposed to this compound in various settings .
Biochemical Analysis
Biochemical Properties
4,4’-Sulfonyldiphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the estrogen receptor, where 4,4’-Sulfonyldiphenol acts as an endocrine disruptor. This interaction can mimic or inhibit the natural hormone estrogen, leading to altered gene expression and cellular responses. Additionally, 4,4’-Sulfonyldiphenol has been shown to interact with enzymes involved in detoxification processes, such as cytochrome P450 enzymes, influencing their activity and potentially leading to oxidative stress .
Cellular Effects
The effects of 4,4’-Sulfonyldiphenol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those related to hormone signaling. For instance, 4,4’-Sulfonyldiphenol can activate or inhibit pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Moreover, it affects gene expression by binding to nuclear receptors and altering the transcription of target genes. This compound also impacts cellular metabolism by interfering with mitochondrial function, leading to changes in ATP production and reactive oxygen species (ROS) generation .
Molecular Mechanism
At the molecular level, 4,4’-Sulfonyldiphenol exerts its effects through several mechanisms. It binds to estrogen receptors, mimicking the action of natural estrogens and leading to the activation or repression of estrogen-responsive genes. This binding can result in the recruitment of coactivators or corepressors, modulating gene transcription . Additionally, 4,4’-Sulfonyldiphenol can inhibit or activate enzymes such as cytochrome P450, affecting the metabolism of other compounds and leading to potential toxic effects . The compound’s ability to generate oxidative stress through ROS production further contributes to its molecular impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Sulfonyldiphenol have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that 4,4’-Sulfonyldiphenol can persist in the environment and biological systems, leading to prolonged exposure and potential accumulation . Over time, its impact on cellular function can become more pronounced, with chronic exposure resulting in sustained oxidative stress, altered gene expression, and disrupted cellular metabolism .
Dosage Effects in Animal Models
The effects of 4,4’-Sulfonyldiphenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal or subtle effects, while higher doses can lead to significant toxic or adverse effects. Studies have demonstrated that high doses of 4,4’-Sulfonyldiphenol can cause reproductive toxicity, developmental abnormalities, and endocrine disruption in animal models . Threshold effects have been observed, where specific concentrations of the compound trigger noticeable biological responses, highlighting the importance of dosage in evaluating its safety and impact .
Metabolic Pathways
4,4’-Sulfonyldiphenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s influence on metabolic flux and metabolite levels can disrupt normal metabolic processes, potentially leading to adverse health effects .
Transport and Distribution
Within cells and tissues, 4,4’-Sulfonyldiphenol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, the compound can bind to serum albumin, facilitating its transport in the bloodstream . Additionally, 4,4’-Sulfonyldiphenol can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature. This distribution pattern can affect its bioavailability and persistence in the body .
Subcellular Localization
The subcellular localization of 4,4’-Sulfonyldiphenol plays a crucial role in its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . Its presence in the nucleus allows it to interact with nuclear receptors and influence gene transcription. In the cytoplasm, 4,4’-Sulfonyldiphenol can interact with signaling proteins and enzymes, modulating cellular pathways. Additionally, its localization in mitochondria can impact mitochondrial function and contribute to oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Sulfonyldiphenol is typically synthesized through the sulfonation of phenol using concentrated sulfuric acid. The reaction involves the dehydration of phenol to form phenolsulfonic acid, which then reacts with additional phenol to produce 4,4’-Sulfonyldiphenol. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 4,4’-Sulfonyldiphenol involves the use of mesitylene as a dehydrating agent to facilitate the reaction. The product is then purified using a methanol-water mixture, resulting in a high-purity compound with a yield of over 95% .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonyldiphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Produces sulfone derivatives.
Reduction: Yields sulfides.
Substitution: Results in halogenated or nitrated phenols.
Scientific Research Applications
4,4’-Sulfonyldiphenol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Bisphenol A
- Bisphenol F
- Bisphenol AF
- Bis(4-hydroxyphenyl) methane
- Bis(4-chlorophenyl) sulfone
Properties
IUPAC Name |
4-(4-hydroxyphenyl)sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWNQTHUCYMVMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59790-00-0 | |
| Record name | Phenol, 4,4′-sulfonylbis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59790-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3022409 | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White solid; [HSDB] Slightly beige crystalline powder; [Acros Organics MSDS] | |
| Record name | Phenol, 4,4'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19979 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Insoluble in water, Soluble in ethanol, ether; slightly soluble in benzene, DMSO | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3663 g/cu cm at 15 °C | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder, Needles (from water), orhombic bipyramidol | |
CAS No. |
80-09-1, 25641-61-6 | |
| Record name | Bisphenol S | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisphenol S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulphonylbisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Sulfonyldiphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-sulphonyldiphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.137 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulphonylbisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BISPHENOL S | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OX4RR782R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
240.5 °C | |
| Record name | Bisphenol S | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4,4'-Sulfonyldiphenol?
A1: this compound (BPS) has the molecular formula C12H10O4S and a molecular weight of 250.28 g/mol.
Q2: Is there any spectroscopic data available for BPS?
A2: Yes, BPS has been characterized using various spectroscopic techniques. Researchers have utilized FTIR [, , , , ], 1H NMR [, , , ], 13C NMR [], and F-19 NMR [] to analyze its structure and properties.
Q3: What are the thermal properties of BPS-based epoxy resins?
A3: Studies show that epoxy resins synthesized from BPS exhibit higher thermal stability compared to those made from bisphenol A []. This enhanced thermal stability is evident from higher initial decomposition temperatures (IDT) and peak decomposition temperatures (IPDT) observed in thermogravimetric analysis (TGA).
Q4: Can BPS be used to enhance the properties of other polymers?
A4: Yes, BPS has been successfully incorporated into various polymers to improve their properties. For example, incorporating BPS into sulfonated poly(arylene ether sulfone)s (sPES) led to increased oxidative stability and stronger intermolecular interactions compared to sPES without BPS [].
Q5: Can BPS be utilized to create specific nanostructures?
A5: Research demonstrates the successful utilization of BPS in synthesizing various nanostructures with tailored properties:
- Nanotubes: BPS, along with hexachlorocyclotriphosphazene, has been used to synthesize polyphosphazene nanotubes. These nanotubes exhibited superior thermal stability and were further decorated with silver nanoparticles for catalytic applications [].
- Microspheres: Researchers have synthesized highly cross-linked PZS microspheres using BPS and hexachlorocyclotriphosphazene via precipitation polymerization. These microspheres demonstrated superior thermal properties compared to those produced via addition polymerization [].
- Hollow Microporous Nanoreactors: BPS plays a crucial role in synthesizing hollow microporous organic-inorganic hybrid nanoreactors with a controllable inner cavity size. These nanoreactors, created through a salt-induced liquid-liquid separation process, have shown promise in selective redox reactions due to their unique structure [].
Q6: What catalytic applications have been explored for BPS-derived materials?
A6: BPS-derived materials have shown promising catalytic applications, particularly in the following areas:
* **Reduction of 4-nitrophenol:** Silver nanoparticles decorated on BPS-based polyphosphazene nanotubes demonstrated effective catalytic activity in reducing 4-nitrophenol to 4-aminophenol, a model reaction often used to assess catalytic efficiency [].* **Selective Oxidation of Aromatic Alkanes:** Nitrogen, phosphorus, and sulfur co-doped hollow carbon shells (NPS-HCS), synthesized using BPS as a precursor, exhibited excellent catalytic activity in the selective oxidation of aromatic alkanes in aqueous solutions [].Q7: Have there been any computational studies on BPS and its derivatives?
A7: While specific computational studies focusing solely on BPS are limited within the provided research, density functional theory (DFT) calculations have been employed to investigate the properties and behavior of BPS-derived materials. For instance, DFT calculations were used to understand the charge redistribution at the interface of a RuP2-RuS2 heterostructure encapsulated in N, P, and S co-doped porous carbon nanosheets derived from BPS. These calculations revealed that the unique electronic interactions at the interface significantly contribute to the enhanced hydrogen evolution reaction (HER) activity of the material [].
Q8: How do structural modifications of bisphenols, including BPS, influence their binding affinity to serum albumins?
A8: A comparative study [] investigated the binding interactions of various bisphenol analogues, including BPS, with human and bovine serum albumins (HSA and BSA). The study revealed that halogenated bisphenols, like tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), exhibited a stronger binding affinity to HSA and BSA compared to BPS, bisphenol A (BPA), and 4,4'-hexafluoroisopropylidenediphenol (BPAF). This suggests that the presence and nature of halogen substituents on the phenolic rings significantly impact the binding interaction with serum albumins.
Q9: How stable are BPS-derived nanomaterials?
A9: BPS-derived nanomaterials have shown promising stability. For example, polyphosphazene-coated superparamagnetic Fe3O4 nanoparticles synthesized using BPS as a cross-linking agent exhibited excellent water dispersibility, colloidal stability, and chemical stability []. This stability is crucial for their potential application in magnetic resonance imaging (MRI) diagnosis.
Q10: What is known about the potential toxicity of BPS?
A10: While this set of research focuses primarily on the material science aspects of BPS, one study [] investigated the obesogenic effects of perinatal BPS exposure in mice. This highlights the growing concern regarding the potential health effects of BPS and the need for further research in this area.
Q11: What is the environmental occurrence of BPS compared to other bisphenol analogues?
A11: A study [] investigating indoor dust samples from the United States and several Asian countries found that BPS was the second most prevalent bisphenol analogue detected, after Bisphenol A (BPA). This suggests that BPS is a ubiquitous environmental contaminant, raising concerns about potential human exposure and associated health risks.
Q12: What analytical techniques are used to characterize and quantify BPS?
A12: Several analytical techniques have been employed for the characterization and quantification of BPS and its derivatives:
* **Spectroscopy:** FTIR [, , , , ] and NMR (1H, 13C, 19F) [, , , ] are commonly used for structural analysis.* **Microscopy:** SEM and TEM [, , , ] provide insights into the morphology and size of BPS-derived nanomaterials.* **Chromatography:** Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is utilized to determine BPS concentrations in environmental samples like indoor dust [].* **Thermal Analysis:** TGA and DSC [, , , , , ] help assess the thermal properties of BPS-based materials.Q13: What is known about the biocompatibility and biodegradability of BPS-derived materials?
A13: Research [] indicates that BPS-derived polyphosphazene coatings on superparamagnetic Fe3O4 nanoparticles exhibit promising biocompatibility, with negligible cytotoxicity observed in HeLa cells. Additionally, the PZS layer showed signs of degradation under neutral and acidic conditions, breaking down into less harmful substances like this compound, phosphate, and ammonia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7727981.png)
![2-butan-2-ylsulfanyl-5-(4-methylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727986.png)
![2-butan-2-ylsulfanyl-5-(4-ethylphenyl)-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727988.png)
![5-(2-bromophenyl)-2-butan-2-ylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7727995.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B7728019.png)
![(2E)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B7728022.png)



![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B7728074.png)
![N'-[(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoyl]pentanehydrazide](/img/structure/B7728075.png)
![(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyano-N-phenylprop-2-enamide](/img/structure/B7728081.png)

![2-[(E)-(phenylhydrazinylidene)methyl]-1H-quinazolin-4-one](/img/structure/B7728098.png)
